Protein Kinase C Peptide Substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Protein Kinase C Peptide Substrate is a synthetic peptide designed to be phosphorylated by Protein Kinase C enzymes. Protein Kinase C is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The peptide substrate is used to study the activity and specificity of different Protein Kinase C isoforms in biochemical assays.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Protein Kinase C Peptide Substrate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptide substrates often employs automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification, ensuring the peptide’s purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions: Protein Kinase C Peptide Substrate primarily undergoes phosphorylation reactions. Protein Kinase C catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the serine or threonine residues of the peptide substrate.

Common Reagents and Conditions:

Reagents: Adenosine triphosphate (ATP), Protein Kinase C enzyme, magnesium ions (Mg²⁺) as a cofactor.

Conditions: The phosphorylation reaction typically occurs in a buffered solution at physiological pH and temperature.

Major Products: The major product of the reaction is the phosphorylated peptide, which can be analyzed using techniques such as mass spectrometry or autoradiography.

Applications De Recherche Scientifique

Substrate Specificity Studies

Peptide substrates derived from PKC phosphorylation sites have been synthesized to study substrate specificity across different PKC isozymes. For example, a study identified optimal peptide sequences for nine human PKC isozymes using an oriented peptide library. The findings revealed that all isozymes preferred peptides with hydrophobic amino acids at specific positions relative to the phosphorylation site, highlighting the importance of sequence context in substrate recognition .

Kinetic Analysis

Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) have been determined for various synthetic peptides. The peptide KRAKRKTAKKR exhibited the lowest Km value (0.49 µM) and a high Vmax, making it a highly effective substrate for PKC assays . This peptide's favorable kinetic profile supports its use in both purified enzyme assays and complex biological samples.

Disease Models

Peptide substrates have been utilized in models of human diseases to elucidate the role of PKC in pathophysiology. For instance, specific PKC-regulating peptides have shown therapeutic potential in conditions such as myocardial infarction and diabetes by modulating PKC activity . These peptides can either activate or inhibit specific PKC isozymes, providing insights into their functional roles in disease mechanisms.

Cancer Research

PKC is implicated in cancer progression through its role in regulating oncogene expression. Peptide substrates that selectively activate or inhibit PKC isoforms are being investigated for their potential to alter cancer cell behavior. For example, studies have shown that activating εPKC can enhance β-islet cell survival during pancreatic transplantation, indicating a protective role against cellular stress .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Gonzalez et al., 1993 | Utilized neurogranin(28-43) as a selective substrate for PKC assays in tissue homogenates | Investigated PKC's role in synaptic plasticity |

| Ferrari et al., 1997 | Identified KRAKRKTAKKR as a selective substrate with high kinetic efficiency | Recommended for use in enzyme assays |

| MDPI Review, 2023 | Discussed PKC's role as a therapeutic target in cancer and cardiovascular diseases | Highlighted potential drug development pathways |

Mécanisme D'action

The mechanism of action involves the phosphorylation of the peptide substrate by Protein Kinase C. Upon activation by diacylglycerol (DAG) and calcium ions (Ca²⁺), Protein Kinase C translocates to the plasma membrane, where it interacts with the peptide substrate. The enzyme then transfers a phosphate group from ATP to the serine or threonine residue of the substrate, altering its conformation and activity.

Comparaison Avec Des Composés Similaires

Protein Kinase A Peptide Substrate: Used to study Protein Kinase A activity.

Protein Kinase G Peptide Substrate: Used to study Protein Kinase G activity.

Tyrosine Kinase Peptide Substrate: Used to study tyrosine kinase activity.

Uniqueness: Protein Kinase C Peptide Substrate is unique in its specificity for Protein Kinase C isoforms. Unlike substrates for other kinases, it is designed to be phosphorylated by serine/threonine kinases and requires specific cofactors such as diacylglycerol and calcium ions for activation.

Activité Biologique

Protein Kinase C (PKC) is a family of serine/threonine kinases that play critical roles in various cellular processes, including growth, differentiation, and apoptosis. The biological activity of PKC is heavily influenced by its substrates, particularly peptide substrates that can be used to study the specificity and function of different PKC isoforms. This article delves into the biological activity of PKC peptide substrates, highlighting key research findings, case studies, and relevant data.

Overview of Protein Kinase C

PKC was first identified in 1977 and has since been recognized as a crucial player in numerous signaling pathways. The family consists of several isoforms, each with distinct regulatory mechanisms and substrate specificities. The activation of PKC typically involves the binding of diacylglycerol (DAG) and calcium ions, leading to translocation from the cytosol to the membrane where substrate phosphorylation occurs .

Biological Activity of PKC Peptide Substrates

Substrate Specificity : Different PKC isoforms exhibit varying substrate preferences. For instance, a study identified a peptide (Alphatomega; H-FKKQGSFAKKK-NH2) with high specificity for PKC alpha, showing enhanced phosphorylation in tissues with elevated PKC alpha activity . This specificity is critical for understanding the functional roles of PKC in various biological contexts.

Phosphorylation Mechanism : The phosphorylation process involves several steps:

- Binding : The substrate binds to the active site of PKC.

- Phosphorylation : ATP donates a phosphate group to specific serine or threonine residues on the substrate.

- Release : The phosphorylated substrate is released from the enzyme.

The consensus phosphorylation motif for PKC substrates has been established as RXXS/TXRX, where X can be any amino acid .

Case Studies

- p47phox Phosphorylation : Research demonstrated that p47phox, a component of NADPH oxidase, is phosphorylated by PKC ζ on multiple serine residues. This phosphorylation is essential for its activation and subsequent superoxide production in neutrophils .

- M2 Pyruvate Kinase Interaction : A study used a selective δPKC activator peptide to identify M2 pyruvate kinase as a substrate for δPKC. Phosphorylation by δPKC did not alter the enzyme's activity but indicated potential regulatory roles in vivo .

- Therapeutic Applications : Peptides designed to inhibit specific PKC isoforms have shown promise in treating conditions such as myocardial infarction and cancer. For example, inhibitors targeting δPKC have been linked to reduced cardiac injury .

Data Tables

Research Findings

- Isoform-Specific Activity : Different isoforms have unique activation requirements and substrate interactions. For example, conventional PKCs (α, βI, βII) are activated by DAG and calcium, while atypical isozymes (ζ) are not sensitive to these factors .

- Peptide Libraries : High-throughput screening of peptide libraries has facilitated the identification of novel substrates and inhibitors for specific PKC isoforms, enhancing our understanding of their biological roles .

Propriétés

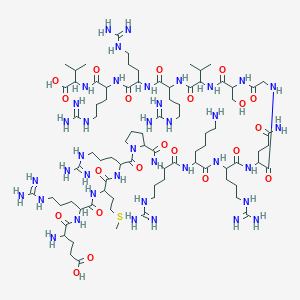

IUPAC Name |

4-amino-5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[[2-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1-carboxy-2-methylpropyl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H155N39O21S/c1-42(2)60(74(140)118-50(21-12-35-105-81(95)96)69(135)113-47(18-9-32-102-78(89)90)66(132)114-51(22-13-36-106-82(97)98)71(137)121-61(43(3)4)76(142)143)120-72(138)55(41-123)109-58(125)40-108-63(129)52(26-27-57(86)124)115-67(133)48(19-10-33-103-79(91)92)112-64(130)45(16-6-7-30-84)111-68(134)49(20-11-34-104-80(93)94)117-73(139)56-24-15-38-122(56)75(141)54(23-14-37-107-83(99)100)119-70(136)53(29-39-144-5)116-65(131)46(17-8-31-101-77(87)88)110-62(128)44(85)25-28-59(126)127/h42-56,60-61,123H,6-41,84-85H2,1-5H3,(H2,86,124)(H,108,129)(H,109,125)(H,110,128)(H,111,134)(H,112,130)(H,113,135)(H,114,132)(H,115,133)(H,116,131)(H,117,139)(H,118,140)(H,119,136)(H,120,138)(H,121,137)(H,126,127)(H,142,143)(H4,87,88,101)(H4,89,90,102)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQBYTJEMHGNOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H155N39O21S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2067.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.